4-(2,2-Dimethylpropionyl)benzamide

Description

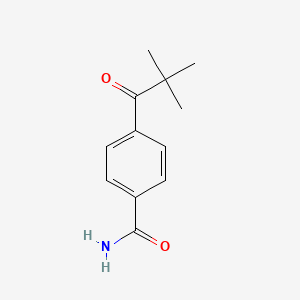

4-(2,2-Dimethylpropionyl)benzamide is a benzamide derivative characterized by a 2,2-dimethylpropionyl (pivaloyl) group attached to the para position of the benzamide core. The pivaloyl substituent confers unique steric and electronic properties, influencing solubility, metabolic stability, and biological interactions.

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

4-(2,2-dimethylpropanoyl)benzamide |

InChI |

InChI=1S/C12H15NO2/c1-12(2,3)10(14)8-4-6-9(7-5-8)11(13)15/h4-7H,1-3H3,(H2,13,15) |

InChI Key |

YVJNRRUMRWRMMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=C(C=C1)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares 4-(2,2-Dimethylpropionyl)benzamide with structurally related benzamide derivatives, emphasizing substituent effects on physicochemical and biological properties:

Key Observations:

- Lipophilicity: The pivaloyl group in this compound likely increases membrane permeability compared to polar derivatives like 4-(dimethylamino)benzohydrazide .

- Electronic Effects : Nitro groups (e.g., in N-(2,2-Diphenylethyl)-4-nitrobenzamide) enhance electrophilicity, whereas thiophene-containing analogs exhibit extended conjugation for bioactivity .

- Synthetic Complexity : Bulky substituents (e.g., pivaloyl, methallyloxy) may complicate synthesis but improve stability, as seen in crystallographic studies of similar compounds .

Q & A

Q. What are the key synthetic routes for preparing 4-(2,2-Dimethylpropionyl)benzamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with commercially available benzamide precursors. For example, coupling 2,2-dimethylpropionyl chloride with a substituted benzamide under anhydrous conditions (e.g., in dichloromethane with pyridine as a base). Refluxing (4–6 hours) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are critical steps. Yield optimization requires precise stoichiometric ratios, inert atmosphere (N₂/Ar), and monitoring by TLC .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) confirms substituent positions and purity (e.g., singlet for dimethyl groups at δ ~1.2 ppm in ¹H NMR). Infrared (IR) spectroscopy identifies carbonyl stretches (amide C=O at ~1650–1680 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. PubChem-derived computational data (e.g., InChIKey, SMILES) cross-verify structural integrity .

Q. How is the purity of this compound assessed, and what analytical methods are recommended?

- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Melting point analysis (compared to literature values) and elemental analysis (C, H, N within ±0.4% of theoretical values) are standard. Contaminants (e.g., unreacted starting materials) are identified using GC-MS or LC-MS .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties, such as HOMO-LUMO gaps, to predict electrophilic/nucleophilic sites. Solvent effects are simulated using the Polarizable Continuum Model (PCM). PubChem’s computed physicochemical data (e.g., logP, topological polar surface area) guide solubility and stability predictions .

Q. What strategies resolve contradictions in biological activity data across studies for benzamide derivatives like this compound?

- Methodological Answer : Cross-study discrepancies (e.g., IC₅₀ variability in enzyme assays) are addressed by standardizing protocols:

- Use identical cell lines or enzyme sources (e.g., recombinant human proteins).

- Validate assays with positive controls (e.g., known inhibitors).

- Apply multivariate statistical analysis to isolate confounding variables (e.g., solvent effects, incubation time) .

Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Synthesize analogs with systematic substitutions (e.g., varying acyl groups or benzamide substituents).

- Test in vitro bioactivity (e.g., enzyme inhibition, cytotoxicity) using dose-response curves.

- Perform 3D-QSAR modeling (e.g., CoMFA, CoMSIA) to correlate structural features with activity. Cross-validate results with molecular docking (e.g., AutoDock Vina) against target protein crystallography data .

Q. What experimental approaches validate the metabolic stability of this compound in pharmacokinetic studies?

- Methodological Answer :

- Conduct microsomal stability assays (human/rat liver microsomes) with NADPH cofactor.

- Analyze metabolites via LC-MS/MS and compare to synthetic standards.

- Use parallel artificial membrane permeability assays (PAMPA) to predict blood-brain barrier penetration .

Data Presentation Example

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.